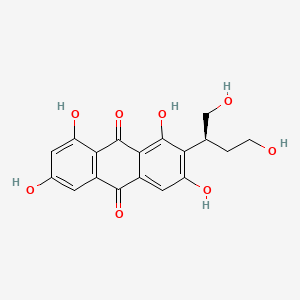

(S)-versiconol

Description

Properties

CAS No. |

22268-13-9 |

|---|---|

Molecular Formula |

C18H16O8 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

2-[(2S)-1,4-dihydroxybutan-2-yl]-1,3,6,8-tetrahydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C18H16O8/c19-2-1-7(6-20)13-12(23)5-10-15(17(13)25)18(26)14-9(16(10)24)3-8(21)4-11(14)22/h3-5,7,19-23,25H,1-2,6H2/t7-/m1/s1 |

InChI Key |

ZLIRCPWCWHTYNP-SSDOTTSWSA-N |

SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)[C@H](CCO)CO)O)O)O |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)C(CCO)CO)O)O)O |

Synonyms |

versiconol |

Origin of Product |

United States |

Comparison with Similar Compounds

6,8-Di-O-Methyl Versiconol

- Structure: Methylated derivative of (S)-versiconol at C-6 and C-8 hydroxyl groups .

- Bioactivity: Reduced antifungal activity compared to (S)-versiconol, with MIC >100 μM against Botrytis cinerea . Moderate phytotoxicity on radish seedlings at 100 mM .

- Significance : Methylation diminishes water solubility and alters target specificity, highlighting the importance of free hydroxyl groups for antimicrobial potency .

Versiconal Acetate (VOAc)

- Structure: Acetylated precursor of (S)-versiconol in the aflatoxin pathway .

- Bioactivity: Lacks direct antimicrobial or cytotoxic activity but accumulates upon inhibition of esterase by dichlorvos . Acts as a transient intermediate converted to (S)-versiconol via esterase-mediated hydrolysis .

- Enzymatic Role: VOAc and (S)-versiconol form a metabolic grid regulated by reductase and esterase enzymes .

Versicolorin A

- Structure: Bis-furanoanthraquinone with an additional epoxide group .

- Bioactivity: Higher cytotoxicity (IC50 <10 μM in multiple cancer lines) compared to (S)-versiconol . No significant antimicrobial activity, unlike (S)-versiconol .

- Biosynthetic Role: Downstream metabolite of (S)-versiconol, essential for sterigmatocystin and aflatoxin B1 production .

Functional Comparison with Non-Structural Analogs

Sterigmatocystin

- Structure : Xanthone derivative with a bis-furan moiety .

- Bioactivity: Potent carcinogenicity (100× more toxic than (S)-versiconol in hepatic models) . Lacks antifungal activity, contrasting with (S)-versiconol’s broad-spectrum inhibition .

- Biosynthetic Link : Both compounds derive from a shared pathway but diverge in regulatory enzymes and toxicity profiles .

Aflatoxin B1

- Structure: Difuranocoumarin-lactone .

- Bioactivity: Extreme hepatocarcinogenicity (IC50 <1 μM in liver cells) vs. (S)-versiconol’s moderate cytotoxicity . No reported kinase inhibition, unlike (S)-versiconol .

- Pathway Context: (S)-versiconol is a non-toxic intermediate, while aflatoxin B1 is the terminal carcinogen .

Data Tables

Table 1: Bioactivity Comparison of (S)-Versiconol and Structural Analogs

Preparation Methods

Aflatoxin Biosynthesis Context

(S)-Versiconol is an intermediate in the aflatoxin biosynthetic pathway, which begins with the polyketide synthase-mediated condensation of acetyl-CoA and malonyl-CoA to form norsolorinic acid. Subsequent oxidative and reductive steps yield averufin (AVR), which undergoes Baeyer-Villiger oxidation to form hydroxyversicolorone (HVN).

Enzymatic Conversion of Averufin

Cell-free enzyme systems from Aspergillus parasiticus catalyze the conversion of averufin to hydroxyversicolorone via a cytochrome P450 monooxygenase. This reaction involves:

-

Epoxidation : Averufin’s terminal furan ring is oxidized to an epoxide.

-

Rearrangement : The epoxide undergoes acid-catalyzed rearrangement to form HVN, a precursor to versiconal hemiacetal acetate (VHA).

Key Reaction Conditions :

Chemical Synthesis of (S)-Versiconol and Analogues

Model Compound Synthesis

A seminal study synthesized versiconol acetate analogues to elucidate structural and stereochemical requirements for aflatoxin biosynthesis. The synthetic route involves:

Starting Materials and Protecting Groups

Hydrogenolysis

-

Catalyst : Palladium on carbon (10% Pd-C).

-

Conditions : Ethanol solvent, hydrogen gas (1 atm), 23°C, 8 h.

Challenges :

-

Stereochemical purity requires chiral resolution using L-camphorsulfonic acid, analogous to methods in voriconazole synthesis.

Enzymatic Preparation and Modifications

Cell-Free Enzyme Systems

Enzymatic preparation leverages the substrate flexibility of aflatoxin biosynthetic enzymes. Key steps include:

Versiconal Hemiacetal Acetate (VHA) Formation

-

Enzyme : Versiconal cyclase.

-

Substrate : Hydroxyversicolorone (HVN).

-

Reaction : Cyclization and acetylation to form VHA, which is hydrolyzed to (S)-versiconol.

Analytical Validation :

-

HPLC : ODS column (0.46 × 25 cm), acetonitrile-tetrahydrofuran-water (25:20:55 v/v), 1 mL/min flow.

Analytical Characterization of (S)-Versiconol

Spectroscopic Methods

Comparative Data Table

| Parameter | (S)-Versiconol Acetate | Versiconal Acetate |

|---|---|---|

| Molecular Weight | 402.4 g/mol | 368.3 g/mol |

| Retention Time | 6.8 min | 5.0 min |

| UV | 280 nm | 290 nm |

Applications and Biotechnological Relevance

(S)-Versiconol’s role in aflatoxin biosynthesis underscores its importance in mycotoxin research. Inhibiting its formation could mitigate aflatoxin contamination in crops. Additionally, its stereospecificity makes it a model compound for studying polyketide cyclases and acetyltransferases .

Q & A

Q. What enzymatic pathways and intermediates are involved in the biosynthesis of (S)-versiconol in Aspergillus flavus?

(S)-Versiconol is synthesized via a multi-step enzymatic cascade starting from averufin. Key enzymes include avfA, cypX, VrdA, MoxY, and EstA, which catalyze hydroxylation, oxidation, and acetylation reactions. Intermediate compounds like hydroxyversicolorone (HVN), versicolorone (VN), and versiconal hemiacetal acetate (VHA) are critical to the pathway. Methodologically, isotopic labeling and gene knockout studies can validate enzyme roles .

Q. Which analytical techniques are most reliable for identifying and quantifying (S)-versiconol in fungal cultures?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is recommended. For quantification, calibration curves using purified (S)-versiconol standards are essential. Ensure chromatographic separation conditions (e.g., column type, solvent gradients) are optimized to resolve (S)-versiconol from structurally similar metabolites like versicolorols .

Q. How does the stereochemical configuration of (S)-versiconol influence its biological activity compared to its enantiomers?

Chiral resolution techniques (e.g., chiral HPLC) paired with bioassays (e.g., cytotoxicity testing on mammalian cells) are required to compare activity. Studies suggest stereochemistry affects binding affinity to cellular targets, but mechanistic details require molecular docking simulations and comparative metabolomic profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic roles (e.g., MoxY vs. EstA) during (S)-versiconol biosynthesis?

Discrepancies may arise from differences in fungal strains or experimental conditions. To address this:

Q. What experimental designs are optimal for elucidating the regulatory mechanisms of (S)-versiconol production under varying environmental stressors?

Employ a factorial design varying parameters like pH, temperature, and nutrient availability. Quantify (S)-versiconol yields via HPLC-MS and correlate with RNA-seq data to identify stress-responsive genes (e.g., transcription factors). Include triplicate biological replicates and statistical modeling (ANOVA, PCA) to ensure robustness .

Q. How can researchers address inconsistencies in NMR spectral data for (S)-versiconol across studies?

Variability may stem from solvent effects, impurities, or calibration errors. Standardize protocols:

- Use deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS).

- Report acquisition parameters (e.g., pulse sequences, relaxation delays).

- Share raw spectral data in repositories like Zenodo for peer validation .

Q. What methodologies ensure reproducibility in synthesizing (S)-versiconol derivatives for structure-activity relationship (SAR) studies?

- Use automated synthesis platforms for consistent reaction conditions.

- Characterize derivatives via X-ray crystallography to confirm stereochemistry.

- Publish detailed synthetic protocols in supplementary materials, including failure cases (e.g., racemization during esterification) .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-response data for (S)-versiconol in toxicity assays?

Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism. Report IC50 values with 95% confidence intervals. Account for plate-to-plate variability via normalization to positive/negative controls .

Q. What strategies validate the ecological role of (S)-versiconol in fungal-host interactions without confounding variables?

- Use gnotobiotic systems to control microbial communities.

- Apply stable isotope probing (SIP) to track (S)-versiconol uptake in host tissues.

- Compare wild-type and ΔmoxY mutant strains in infection models .

Ethical & Reproducibility Considerations

Q. How can researchers balance open-data sharing with privacy concerns when publishing (S)-versiconol-related genomic data?

Anonymize raw sequencing data by removing strain identifiers and depositing in controlled-access repositories (e.g., NCBI’s dbGaP). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and GDPR/IRB guidelines for ethical compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.